molecular formula C21H16ClFN2O2 B2472572 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide CAS No. 1206987-03-2

3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide

Cat. No.: B2472572
CAS No.: 1206987-03-2
M. Wt: 382.82
InChI Key: ASZLMLTWDXIWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s structure and properties can be inferred from its name and the general rules of organic chemistry.


Chemical Reactions Analysis

The reactivity of “this compound” would depend on the specific conditions and reactants present. The compound contains several functional groups that could potentially react under the right conditions .

Scientific Research Applications

Antipathogenic Activity

A study by Limban et al. (2011) explored the antipathogenic activity of various acylthioureas, including derivatives similar to 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide. These compounds showed significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. This suggests potential applications in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Activity

Ghorab et al. (2015) synthesized various sulfonamide derivatives, including structures related to the compound , and evaluated their cytotoxic activity against breast and colon cancer cell lines. One of the synthesized compounds demonstrated significant potency against breast cancer cells, indicating the potential of such derivatives in cancer research (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).

Molecular Structure and Antioxidant Activity

Demir et al. (2015) analyzed a novel benzamide derivative, which shares structural similarities with the compound , using X-ray diffraction and DFT calculations. This research highlights the importance of studying the molecular structure of such compounds, as well as their potential antioxidant properties (Demir et al., 2015).

Antimicrobial and Docking Studies

Talupur et al. (2021) conducted a study on thiophene-2-carboxamides, which are structurally related to the compound of interest. Their research included synthesis, characterization, antimicrobial evaluation, and molecular docking studies, indicating potential applications in antimicrobial drug development (Talupur, Satheesh, & Chandrasekhar, 2021).

Photostabilizing Effect and Phototoxicity Reduction

Protti et al. (2012) explored the photostabilizing effect of certain substituents in fluoro or chlorobenzene derivatives, which are relevant to this compound. This research is significant for designing less phototoxic fluorinated drugs (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Fluorimetric Probe Applications

Faridbod et al. (2009) investigated the use of Glibenclamide, a compound structurally related to this compound, as a fluorimetric probe. This study provides insight into the potential of such compounds in biochemical reaction monitoring and drug development (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Properties

IUPAC Name

3-chloro-N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O2/c22-16-5-3-4-15(13-16)21(27)25-19-7-2-1-6-18(19)24-20(26)12-14-8-10-17(23)11-9-14/h1-11,13H,12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZLMLTWDXIWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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